(5-Methyl-1-benzothiophen-3-yl)boronicacid

Description

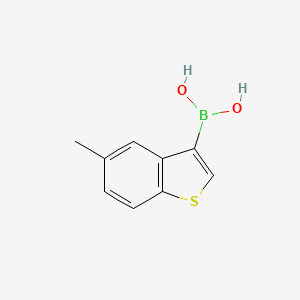

(5-Methyl-1-benzothiophen-3-yl)boronic acid is an aryl boronic acid derivative featuring a benzothiophene core substituted with a methyl group at the 5-position and a boronic acid (-B(OH)₂) group at the 3-position. Boronic acids are widely utilized in organic synthesis, materials science, and medicinal chemistry due to their ability to form reversible covalent bonds with diols (e.g., carbohydrates) and their role in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula |

C9H9BO2S |

|---|---|

Molecular Weight |

192.05 g/mol |

IUPAC Name |

(5-methyl-1-benzothiophen-3-yl)boronic acid |

InChI |

InChI=1S/C9H9BO2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5,11-12H,1H3 |

InChI Key |

XRJYLPXFPDJYDQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CSC2=C1C=C(C=C2)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Metal-Free Heteroatom-Directed Alkenyl sp2-C–H Borylation

A recent practical approach involves metal-free heteroatom-directed borylation using boron tribromide (BBr3) in the presence of sterically hindered bases such as 2,6-di-tert-butylpyridine. This method facilitates the selective borylation of alkenyl sp2-C–H bonds adjacent to heteroatoms such as sulfur in benzothiophene rings.

Key parameters affecting the yield include the stoichiometry of BBr3 and base, reaction temperature, and solvent choice. Optimal conditions reported are:

| Entry | BBr3 (equiv) | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.1 | 1.1 (2,6-di-tert-butylpyridine) | -60 | 2 | 98 |

| 2 | 1.5 | 1.1 | -40 | 2 | 86 |

| 3 | 1.1 | 1.1 | -80 | 2 | 60 |

This method avoids metal catalysts and proceeds under mild conditions, providing high yields of bicyclic boronates including benzothiophene boronic acid derivatives.

BCl3-Induced Borylative Cyclization of o-Alkynyl-Thioanisoles

Another metal-free approach uses boron trichloride (BCl3) to induce borylative cyclization of ortho-alkynyl-thioanisole substrates. This reaction proceeds via electrophilic activation of the alkyne and intramolecular cyclization to form benzothiophene boronic acid derivatives.

Key observations include:

- Formation of a major product with 11B NMR resonance around 4 ppm, consistent with boronic acid formation.

- No cleavage of the sulfur-methyl bond observed, indicating selective cyclization.

- The reaction proceeds at ambient temperature without catalysts.

- Functional groups such as amides, nitriles, and tertiary amines are tolerated, broadening substrate scope.

- The reaction avoids the need for pre-installed boron groups or metal catalysts, contrasting with traditional Pd-catalyzed borylation methods.

This method provides a scalable, straightforward route to 3-borylated benzothiophenes, including (5-Methyl-1-benzothiophen-3-yl)boronic acid analogs.

Synthesis via Organometallic Intermediates and Boronic Acid Formation

Traditional methods involve the preparation of organometallic intermediates such as Grignard reagents or lithium reagents derived from brominated benzothiophenes, followed by quenching with boron electrophiles like trimethylborate.

A representative procedure includes:

- Preparation of 3-bromo-5-methyl-1-benzothiophene.

- Formation of the corresponding organolithium or Grignard reagent by halogen-metal exchange.

- Reaction with trimethylborate at low temperature (-78 °C).

- Acidic workup to yield (5-Methyl-1-benzothiophen-3-yl)boronic acid.

This approach requires careful temperature control and moisture exclusion but is well-established for boronic acid synthesis on heteroaromatic rings.

Formation of MIDA Boronate Esters as Protecting Groups

Boronic acids such as (5-Methyl-1-benzothiophen-3-yl)boronic acid can be converted into their corresponding N-methyliminodiacetic acid (MIDA) boronate esters for enhanced stability and ease of purification.

A mild and simple method involves:

- Mixing the boronic acid with MIDA anhydride in anhydrous dioxane.

- Heating at 70 °C for 24 hours under nitrogen atmosphere.

- Workup involving aqueous extraction and organic solvent purification.

- Precipitation of the MIDA boronate by addition of hexanes/ether mixtures.

This method avoids harsh dehydration conditions and provides high yields of MIDA boronates, which can be stored and handled more conveniently than free boronic acids.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Boronic acid + MIDA anhydride in dioxane, 70 °C, 24 h | Formation of MIDA boronate ester |

| 2 | Workup with water and EtOAc extraction | Removal of impurities |

| 3 | Precipitation with hexanes/Et2O | Isolation of pure MIDA boronate |

Comparative Analysis of Preparation Methods

| Method | Catalyst/Metal | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Metal-free heteroatom-directed borylation with BBr3 | None | -60 °C, 2 h, DCM | Up to 98 | High selectivity, mild, metal-free | Requires low temperature control |

| BCl3-induced borylative cyclization | None | Ambient temperature, DCM | Moderate to high | Catalyst-free, functional group tolerant | Requires specific substrate design |

| Organometallic intermediate + trimethylborate | None (organometallic) | -78 °C, inert atmosphere | Good | Well-established, versatile | Sensitive to moisture, requires low temp |

| MIDA boronate formation | None | 70 °C, 24 h, anhydrous dioxane | High | Stability, ease of purification | Additional step, requires MIDA anhydride |

Summary and Expert Perspective

The preparation of (5-Methyl-1-benzothiophen-3-yl)boronic acid can be achieved via multiple routes, each with distinct advantages. Metal-free borylation methods using boron halides (BBr3 or BCl3) offer mild, catalyst-free alternatives with high selectivity and functional group tolerance, suitable for scalable synthesis. Traditional organometallic approaches remain reliable but require stringent conditions.

The conversion of the free boronic acid into its MIDA boronate ester is a valuable strategy for stabilization and purification, facilitating subsequent synthetic applications.

These methods collectively provide a robust toolkit for the synthesis of (5-Methyl-1-benzothiophen-3-yl)boronic acid, enabling its use in advanced organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of (5-methyl-1-benzothiophen-3-yl)boronic acid, enabling the formation of carbon-carbon bonds between the benzothiophene moiety and aryl/heteroaryl halides. Key features include:

-

Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

-

Conditions : Typically conducted in polar aprotic solvents (THF, DMF) under inert atmospheres with bases like Na₂CO₃ or K₃PO₄.

-

Applications : Synthesis of biaryl systems for pharmaceuticals and materials science.

| Substrate (Halide) | Product Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Bromotoluene | 78 | PdCl₂(dppf), THF, 80°C | |

| 2-Iodopyridine | 65 | Pd(PPh₃)₄, DMF, 100°C |

Three-Component Reactions with Selenium

A silver-catalyzed one-pot reaction with alkynone o-methyloximes and selenium powder enables the synthesis of selenated isoxazoles :

-

Mechanism :

-

Oxidative generation of phenyl radicals from boronic acid.

-

Radical coupling with selenium to form PhSe- intermediates.

-

Cyclization with alkynone oximes to yield 4-selenylisoxazoles.

-

-

Conditions : AgNO₂ (20 mol%), DMSO, 120°C, O₂ atmosphere.

-

Scope : Tolerates diverse boronic acids (aryl, alkyl) and alkynone oximes (R = Me, CF₃, Cl) .

Acylation and Amidation Catalysis

The boronic acid group facilitates catalytic acylation reactions via transient acyloxyboronic acid intermediates :

-

Key Steps :

-

Formation of a boronic acid-carboxylic acid complex.

-

Nucleophilic attack by amines to generate amides.

-

-

Applications : Synthesis of peptides and polymer precursors under mild conditions .

Example :

-

Reaction of benzoic acid with aniline using 10 mol% (5-methyl-1-benzothiophen-3-yl)boronic acid yielded N-phenylbenzamide (82%) at 60°C .

1,3-Borotropic Shifts

Under Lewis acid catalysis, the compound undergoes 1,3-borotropic rearrangements, critical for accessing stereochemically complex boronic esters :

-

Mechanism :

-

Lithium-mediated activation of the boronate complex.

-

1,3-Migration of the boron group.

-

Rearomatization to stabilize the product.

-

-

Applications : Enantiospecific synthesis of chiral benzylic boronic esters .

Biological Interactions

The compound inhibits β-lactamases through reversible covalent bonding with active-site serine residues:

-

Mechanism : Mimics the tetrahedral transition state of β-lactam hydrolysis.

-

Structure-Activity Relationship : The methyl group at the 5-position enhances steric complementarity with enzyme pockets .

Comparative Reactivity with Analogues

| Compound | Reactivity in Suzuki Coupling (%) | Unique Feature |

|---|---|---|

| (5-Methyl-1-benzothiophen-3-yl)BA | 78 | Enhanced steric stability |

| Benzothiophene-2-boronic acid | 65 | Higher electrophilicity |

| 5-Methylbenzo[b]thiophene-2-BA | 70 | Reduced migratory aptitude |

Scientific Research Applications

(5-Methyl-1-benzothiophen-3-yl)boronic acid is an organic compound with a boron atom bonded to a phenyl group containing a thiophene moiety. Its molecular formula is and its molecular weight is approximately 192.04 g/mol. Boronic acids are known for their versatility in organic synthesis, especially in cross-coupling reactions, making this compound significant in various chemical applications. (5-Methyl-1-benzothiophen-3-yl)boronic acid features a methyl group at the 5-position of the benzothiophene ring, contributing to its unique chemical properties and reactivity.

Applications

(5-Methyl-1-benzothiophen-3-yl)boronic acid finds applications across different fields:

- Formation of Heterocycles This boronic acid can serve as a precursor for synthesizing various heterocyclic compounds, including thienyl-substituted pyrimidines.

- Medicinal Chemistry Research indicates that (5-Methyl-1-benzothiophen-3-yl)boronic acid exhibits potential biological activities and has been noted for its role in synthesizing antimycobacterial compounds, which are crucial in combating tuberculosis. The thienyl substitutions on the pyrimidine derivatives derived from this compound enhance their pharmacological properties. Studies suggest that certain derivatives may possess anti-cancer properties, although further research is necessary to fully elucidate these effects.

- Suzuki-Miyaura coupling Boronic acids are employed in Suzuki–Miyaura (SM) coupling .

Interactions

Mechanism of Action

The primary mechanism of action for (5-Methyl-1-benzothiophen-3-yl)boronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of substituents on aromatic boronic acids significantly impacts their reactivity and applications. A comparison with selected analogs is outlined below:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-donating groups (e.g., methyl in the target compound) may stabilize boronate ester formation, as seen in studies where electron-rich aryl boronic acids exhibit faster equilibration in dynamic combinatorial systems .

Biological Activity

(5-Methyl-1-benzothiophen-3-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

(5-Methyl-1-benzothiophen-3-yl)boronic acid is characterized by the following properties:

| Property | Description |

|---|---|

| Molecular Formula | C10H11BOS |

| Molecular Weight | 195.07 g/mol |

| IUPAC Name | (5-Methyl-1-benzothiophen-3-yl)boronic acid |

The presence of the boronic acid group is significant for its reactivity in biological systems, particularly in the inhibition of enzymes.

Boronic acids, including (5-Methyl-1-benzothiophen-3-yl)boronic acid, are known to interact with various biological targets. The mechanism often involves reversible binding to serine proteases and other enzymes through covalent interactions with catalytic residues. This property allows them to act as effective inhibitors in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-Methyl-1-benzothiophen-3-yl)boronic acid:

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, an IC50 value of approximately 18.76 µg/mL was reported for MCF-7 cells, demonstrating significant potency against this line while showing minimal toxicity to healthy cells .

- Combination Therapies : The compound has been evaluated in combination with other anticancer agents, such as bortezomib, enhancing therapeutic efficacy against resistant cancer types. This synergistic effect is crucial for developing more effective treatment regimens .

Enzyme Inhibition

(5-Methyl-1-benzothiophen-3-yl)boronic acid has shown promise as an inhibitor of key enzymes involved in various metabolic pathways:

- Acetylcholinesterase Inhibition : Moderate inhibition activity was observed with an IC50 value around 115.63 µg/mL.

- Butyrylcholinesterase Inhibition : High inhibition activity was noted with an IC50 of 3.12 µg/mL.

- Antiurease Activity : The compound exhibited strong antiurease activity with an IC50 value of 1.10 µg/mL, suggesting potential applications in treating conditions related to urea metabolism .

Case Studies and Research Findings

Several studies have documented the biological activities of (5-Methyl-1-benzothiophen-3-yl)boronic acid:

- Study on Antioxidant Activity : A recent study demonstrated that this compound possesses significant antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells .

- Synthesis and Characterization : The synthesis routes for this compound have been optimized to enhance yield and purity, facilitating further biological evaluations and applications in drug development .

- Comparative Studies : When compared to other boronic acids and derivatives, (5-Methyl-1-benzothiophen-3-yl)boronic acid showed unique properties that could be harnessed for targeted therapies against specific cancer types .

Q & A

Q. What are the common synthetic routes for preparing (5-Methyl-1-benzothiophen-3-yl)boronic acid, and what are the critical parameters for optimizing yield?

Methodological Answer: The primary synthesis route involves Suzuki-Miyaura cross-coupling reactions , where a benzothiophene halide (e.g., bromide or iodide) reacts with a boronic acid pinacol ester precursor under palladium catalysis . Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., SPhos).

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Temperature : 80–100°C in anhydrous solvents (THF or dioxane).

- Protecting Groups : Use of pinacol esters to stabilize the boronic acid during synthesis . Challenge: Purification is complicated by boronic acid hydration; derivatization to esters (e.g., trifluoroborate salts) improves stability .

Table 1 : Optimization Parameters for Suzuki Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | >80% |

| Reaction Time | 12–24 hours | Maximizes C-C bond formation |

| Solvent Polarity | Anhydrous THF | Reduces side reactions |

Q. How can MALDI-MS be effectively utilized to characterize boronic acid-containing compounds, and what are the common pitfalls in analysis?

Methodological Answer: MALDI-MS analysis requires derivatization to prevent boroxine formation (trimerization via dehydration). A validated protocol involves:

- On-plate esterification : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent to form stable cyclic boronic esters .

- Sample Preparation : Mix the compound with DHB (1:10 ratio) in acetonitrile/water. Pitfalls:

- Unmodified boronic acids yield ambiguous spectra due to dehydration peaks.

- Branched peptides with multiple boronic acids require sequential MS/MS for deconvolution .

Table 2 : MALDI-MS Signal Stability of Boronic Acid Derivatives

| Derivative | Signal Intensity (m/z) | Stability (24h) |

|---|---|---|

| Free Boronic Acid | Low, fragmented | Unstable |

| Pinacol Ester | High, [M+H]⁺ | Stable |

| DHB Ester | High, [M+Na]⁺ | Stable |

Advanced Research Questions

Q. How do structural modifications on the benzothiophene ring influence the binding kinetics and thermodynamics of (5-Methyl-1-benzothiophen-3-yl)boronic acid with diol-containing biomolecules?

Methodological Answer: Substituents on the benzothiophene ring alter electron density and steric accessibility of the boronic acid group. Key findings:

- Electron-Withdrawing Groups (e.g., -NO₂): Increase Lewis acidity of boron, enhancing diol-binding affinity .

- Steric Hindrance (e.g., -CH₃ at position 5): Reduces binding rates (kₒₙ) but improves selectivity for specific diols (e.g., fructose over glucose) . Experimental Design:

- Use stopped-flow kinetics to measure kₒₙ and kₒff with varying sugars (e.g., D-fructose, D-glucose).

- Correlate with DFT calculations to predict binding modes .

Table 3 : Binding Constants (Kd) of Modified Boronic Acids

| Substituent | Kd (Fructose, mM) | Kd (Glucose, mM) |

|---|---|---|

| 5-Methyl | 0.8 ± 0.1 | 12.5 ± 1.2 |

| 5-Nitro | 0.5 ± 0.1 | 8.9 ± 0.9 |

| 5-Methoxy | 1.2 ± 0.2 | 15.0 ± 1.5 |

Q. In designing boronic acid-based chemosensors, how can researchers account for competing interactions in complex biological matrices to improve selectivity?

Methodological Answer: Competing interactions (e.g., protein adsorption, non-specific diol binding) are mitigated via:

- Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran to reduce hydrophobic interactions .

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance reversible binding and minimize non-specific protein adhesion .

- Dual-Signal Probes : Integrate fluorophores (e.g., carbon dots) that respond to both binding and environmental polarity .

Case Study : A fluorescent biosensor using boronic acid-functionalized carbon dots (B-CDs) showed 10-fold higher selectivity for Gram-positive bacteria (via glycolipid binding) compared to Gram-negative strains .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.